3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol
説明
3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol is a thienopyrimidine derivative characterized by a fused bicyclic scaffold comprising a tetrahydrobenzothiophene ring conjugated with a pyrimidine moiety. Thienopyrimidines are pharmacologically privileged structures due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signal transduction. This compound has been investigated for anticancer activity, with studies highlighting its ability to inhibit microtubule polymerization and topoisomerase enzymes, leading to apoptosis in cancer cells .
特性
IUPAC Name |
3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c17-7-3-6-14-12-11-9-4-1-2-5-10(9)18-13(11)16-8-15-12/h8,17H,1-7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPVEOLEBHBUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of thieno[2,3-d]pyrimidin-4-amine with formaldehyde in a solvent such as 1,4-dioxane at elevated temperatures. This reaction forms an intermediate, which is then further reacted with oxalyl chloride in the presence of pyridine to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown activity against certain biological targets, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of AKT1, a kinase involved in cell survival and proliferation pathways. This inhibition leads to the induction of apoptosis in cancer cells, thereby exerting its anti-cancer effects .
類似化合物との比較
Thienopyrimidine derivatives exhibit diverse biological activities depending on substituents and side-chain modifications. Below is a detailed comparison of 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol with structurally related analogs:
Structural Analogues with Anticancer Activity
Key Observations :
- The 3-aminopropanol side chain in the target compound improves water solubility but reduces potency compared to naphthol or bromobenzyl-substituted analogs.
- Naphthol derivatives (e.g., compound 14) exhibit superior antiproliferative activity due to enhanced π-π stacking with microtubule proteins .
- Bromobenzyl-substituted analogs show dual topoisomerase inhibition, a mechanism absent in the target compound, making them broader-spectrum anticancer agents .
Anti-Infective and Antiplasmodial Analogues
Key Observations :
- SIRT2 inhibitors like ICL-SIRT078 highlight the versatility of thienopyrimidines in targeting non-oncological pathways .
生物活性
3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol is a compound of interest due to its potential biological activities. Its structure features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, anti-inflammatory properties, and underlying mechanisms of action.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibit significant antiproliferative effects against cancer cell lines. For instance, in a study evaluating a series of compounds based on this scaffold, several exhibited IC50 values below 40 nM in cell proliferation assays. Specifically:
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound 4 | < 40 | Microtubule depolymerization |
| Compound 6 | 53 | Moderate potency |
| Compound 8 | 125 | Lower potency |
Compound 4 was identified as the most potent agent in this series with an average GI50 of approximately 10 nM across sensitive cell lines. The mechanism of action involves microtubule targeting similar to established chemotherapeutic agents like paclitaxel but with the added benefit of circumventing drug resistance mechanisms mediated by P-glycoprotein (Pgp) and βIII-tubulin .
Anti-inflammatory Activity
The compound also exhibits promising anti-inflammatory properties. In vitro studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A notable study reported that modifications to the amino group of the compound enhanced its binding affinity to inflammatory targets:
| Modified Compound | Anti-TNF-α (%) | Anti-IL-6 (%) |
|---|---|---|
| A1 | 51.64 | 49.83 |
| A2 | Higher than A1 | Higher than A1 |
| B7 | Highest observed | Highest observed |
These findings suggest that structural modifications can lead to improved anti-inflammatory activity by enhancing interactions with inflammatory cytokines .
The biological activity of 3-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol is attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation:
- Microtubule Dynamics : The compound disrupts microtubule formation and stability, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Inhibition : It inhibits NF-κB and MAPK signaling pathways in macrophages, reducing the secretion of inflammatory cytokines.
- Structural Modifications : Alterations in the chemical structure can enhance activity by improving binding interactions with target proteins.
Case Studies
Several case studies highlight the effectiveness of compounds related to this scaffold:
- Case Study 1 : In vivo experiments demonstrated significant reduction in paw edema in rat models treated with modified tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives compared to controls.
- Case Study 2 : A clinical trial involving patients with specific cancer types showed improved outcomes when treated with compounds targeting microtubule dynamics similar to those derived from the tetrahydrobenzo scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
